molecular formula C13H20 B11911780 2,4-Dimethyl-1-(pentan-3-yl)benzene

2,4-Dimethyl-1-(pentan-3-yl)benzene

Cat. No.: B11911780
M. Wt: 176.30 g/mol
InChI Key: BSHITPHXFWKCIC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(pentan-3-yl)benzene is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where two methyl groups and a pentan-3-yl group are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-(pentan-3-yl)benzene can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylbenzene with pentan-3-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1-(pentan-3-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.

    Reduction: Hydrogenation in the presence of a palladium catalyst can reduce the aromatic ring to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-1-(pentan-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(pentan-3-yl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1,4-Dimethylbenzene: Similar in structure but lacks the pentan-3-yl group.

    2,4-Dimethyl-1-pentylbenzene: Similar but with a different alkyl chain length.

Uniqueness: 2,4-Dimethyl-1-(pentan-3-yl)benzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

2,4-dimethyl-1-pentan-3-ylbenzene

InChI

InChI=1S/C13H20/c1-5-12(6-2)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3

InChI Key

BSHITPHXFWKCIC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C(C=C(C=C1)C)C

Origin of Product

United States

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